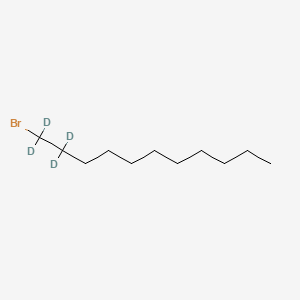

1-Bromoundecane-1,1,2,2-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromoundecane-1,1,2,2-d4: is a deuterated derivative of 1-Bromoundecane, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as organic chemistry and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromoundecane-1,1,2,2-d4 can be synthesized through the bromination of undecane-1,1,2,2-d4. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent reaction conditions to achieve the desired isotopic purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromoundecane-1,1,2,2-d4 primarily undergoes substitution reactions due to the presence of the bromine atom. Common reactions include:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium cyanide, and primary amines.

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium ethoxide are commonly used.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

Elimination Reactions: The major products are alkenes, specifically undecene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 1-Bromoundecane-1,1,2,2-d4 is used as a precursor in the synthesis of various deuterated compounds. Its isotopic labeling makes it valuable in mechanistic studies and tracing experiments .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme mechanisms. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in mass spectrometry .

Medicine: While not directly used as a drug, this compound serves as a tool in drug development and pharmacokinetic studies. Its isotopic labeling helps in understanding the metabolism and distribution of potential drug candidates .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials and chemical processes .

Wirkmechanismus

The mechanism of action of 1-Bromoundecane-1,1,2,2-d4 is primarily related to its role as a reactant in chemical reactions. The bromine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds . The deuterium atoms, being isotopes of hydrogen, do not significantly alter the chemical reactivity but provide a means for detailed tracking and analysis in research applications .

Vergleich Mit ähnlichen Verbindungen

1-Bromoundecane: The non-deuterated version of the compound, commonly used in similar applications but without the isotopic labeling benefits.

1-Bromodecane: A shorter-chain analog with similar reactivity but different physical properties.

1-Bromododecane: A longer-chain analog with similar reactivity but different physical properties.

Uniqueness: 1-Bromoundecane-1,1,2,2-d4 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis, making it a valuable tool in various scientific fields .

Biologische Aktivität

1-Bromoundecane-1,1,2,2-d4 is a deuterated derivative of 1-bromoundecane, a compound widely used in organic synthesis and as an intermediate in pharmaceuticals and agrochemicals. The incorporation of deuterium not only alters the physical properties of the compound but also influences its biological activity. This article reviews the biological activity of this compound based on current research findings.

- Chemical Formula : C11H23Br

- Molecular Weight : 235.209 g/mol

- CAS Number : 1219802-82-0

- Deuteration : The compound contains four deuterium atoms, which can affect metabolic pathways and isotopic labeling in biological studies.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an alkylating agent and its interactions with biological macromolecules. Its applications span various fields including medicinal chemistry and biochemistry.

This compound acts by modifying the structure of biomolecules through alkylation. This can lead to changes in enzyme activity, receptor binding affinity, and overall cellular function.

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that 1-bromoundecane derivatives can inhibit certain enzymes involved in lipid metabolism. The deuterated form showed altered kinetics compared to its non-deuterated counterpart, suggesting that deuterium substitution affects enzyme-substrate interactions.

- Cellular Uptake and Toxicity : Research on the cellular uptake of alkyl bromides indicates that this compound exhibits cytotoxic properties at higher concentrations. The presence of deuterium may alter membrane permeability and cellular response to oxidative stress.

- Antimicrobial Activity : Preliminary studies have suggested that alkyl bromides possess antimicrobial properties. The deuterated version's efficacy against specific bacterial strains was assessed, showing potential for development as a new antimicrobial agent.

Data Tables

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1219802-82-0 |

| Molecular Weight | 235.209 g/mol |

| Solubility | Insoluble in water |

| Toxicity | Causes skin and eye irritation |

Synthetic Chemistry

The compound is utilized in the synthesis of Grignard reagents by reacting with magnesium in tetrahydrofuran (THF). This reaction is crucial for forming carbon-carbon bonds in organic synthesis.

Isotope Labeling

Due to its deuterated nature, this compound is valuable for isotope labeling studies in metabolic research. It allows for tracking metabolic pathways and understanding drug metabolism without altering the biological system significantly.

Eigenschaften

IUPAC Name |

1-bromo-1,1,2,2-tetradeuterioundecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i10D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPSIIAXIDAQLG-MKQHWYKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCC)C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.